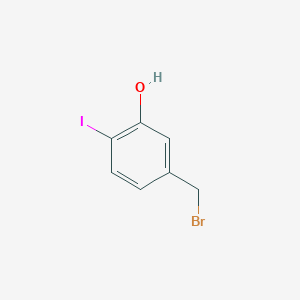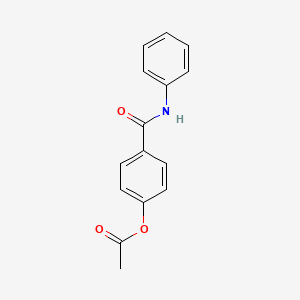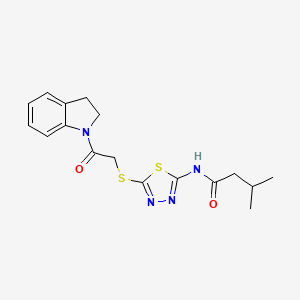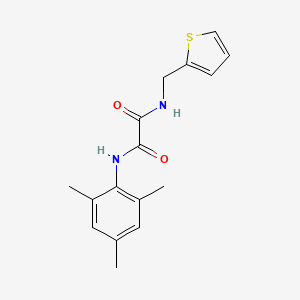
O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride is a synthetic organic compound with the molecular formula C11H20N2O4.ClH. It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a methyl ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases and specific reaction conditions to ensure the formation of the four-membered ring.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and strong bases to facilitate the substitution reactions.
Aminomethylation: The introduction of the aminomethyl group is achieved through a nucleophilic substitution reaction. This step often requires the use of amines and suitable solvents to ensure the formation of the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
化学反应分析
Types of Reactions
O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: This compound has a similar azetidine ring structure but lacks the aminomethyl group and hydrochloride salt.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound also features an azetidine ring but has different functional groups compared to O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
属性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4;/h5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBHQLTNZISOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2458853.png)
![3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458854.png)
![[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine](/img/structure/B2458855.png)

![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)
![5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2458861.png)



![1-[4-(Dimethylamino)phenyl]piperidin-4-one](/img/structure/B2458868.png)
![(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2458870.png)
![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2458872.png)

